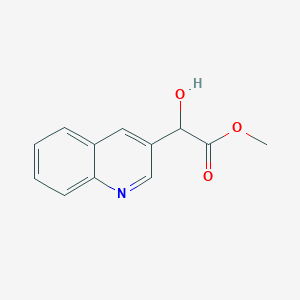

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-quinolin-3-ylacetate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3 |

InChI Key |

PRDSSZIIDRSNNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC2=CC=CC=C2N=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Methyl 2 Hydroxy 2 Quinolin 3 Yl Acetate

Reactions at the Hydroxyl Group

The secondary hydroxyl group in Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is a key site for nucleophilic and base-catalyzed reactions. Its reactivity is comparable to that of other benzylic-type alcohols, enabling transformations such as acylation, alkylation, and oxidation.

One of the most common reactions is acylation, typically performed to protect the hydroxyl group or to introduce a new functional moiety. This can be achieved using acylating agents like acetyl chloride or acetic anhydride in the presence of a base. For instance, reaction with acetyl chloride in pyridine (B92270) would yield the corresponding acetate (B1210297) ester, (2-Ethylquinolin-3-yl)methyl acetate nih.gov.

Alkylation to form ethers is another significant transformation. This reaction is generally carried out under basic conditions, using a reagent like sodium hydride to deprotonate the hydroxyl group, followed by the addition of an alkyl halide (e.g., methyl iodide) mdpi.com. This Williamson-ether synthesis type reaction would produce the corresponding methyl ether.

Table 1: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl halide (e.g., Acetyl chloride), Base (e.g., Pyridine) | Acetate Ester |

| Alkylation | Base (e.g., NaH), Alkyl halide (e.g., Methyl iodide) | Ether |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | α-Keto ester |

Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transamidation)

The methyl ester group of the title compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transamidation.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-hydroxy-2-(quinolin-3-yl)acetic acid.

Acid-catalyzed hydrolysis is a reversible equilibrium process, typically requiring a large excess of water and a strong acid catalyst libretexts.org. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion masterorganicchemistry.com. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid masterorganicchemistry.com. A similar one-pot hydrolysis of ethyl 2-(halomethyl)quinoline-3-carboxylates using a base has been described as an efficient method for producing the corresponding carboxylic acids researchgate.net.

Transamidation: This transformation involves the reaction of the ester with an amine to form an amide. The reaction typically requires heating and may be catalyzed by Lewis acids or other promoters. The reaction of this compound with a primary or secondary amine would replace the methoxy (B1213986) group (-OCH₃) with the corresponding amino group (-NRR'), yielding a 2-hydroxy-2-(quinolin-3-yl)acetamide derivative. This type of transformation is crucial in medicinal chemistry for generating libraries of compounds with diverse biological activities nih.gov.

Table 2: Transformations of the Ester Moiety

| Transformation | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, H₂O, heat | 2-hydroxy-2-(quinolin-3-yl)acetic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | 2-hydroxy-2-(quinolin-3-yl)acetic acid |

| Transamidation | R₂NH, heat | N,N-dialkyl-2-hydroxy-2-(quinolin-3-yl)acetamide |

Functionalization of the Quinoline (B57606) Ring System

The quinoline ring system offers broad possibilities for functionalization through various aromatic substitution and addition reactions. The reactivity is highly dependent on the reaction conditions and the nature of the attacking species.

In electrophilic aromatic substitution (SEAr), the quinoline nucleus is generally less reactive than benzene (B151609). The reaction typically occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring reddit.com. Under strongly acidic conditions, where the quinoline nitrogen is protonated, the deactivating effect is enhanced, but substitution still preferentially occurs on the carbocyclic ring, primarily at the C5 and C8 positions reddit.com. This is because the intermediate Wheland structures for attack at these positions are more stable, as they avoid placing a positive charge on the already positive pyridinium ring.

For example, direct fluorination of quinoline derivatives in acidic media results in selective electrophilic substitution, yielding a mixture of 5- and 8-fluoroquinolines researchgate.net. Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline have also been employed to predict the sites of electrophilic substitution, confirming that reactivity depends on the stability of the product molecules semanticscholar.org.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly on the electron-deficient pyridine ring. These reactions are facilitated by the presence of good leaving groups (like halides) and electron-withdrawing groups. The most common positions for nucleophilic attack are C2 and C4.

For instance, 4-chloro-2-methyl-3-nitroquinolines serve as effective precursors for synthesizing various heterocyclic systems through nucleophilic substitution of the chlorine atom by amines or other nucleophiles researchgate.net. The nitro group in this case acts as a strong activating group for the SNAr reaction.

The quinoline ring can participate in cycloaddition reactions, providing a powerful tool for constructing complex, three-dimensional polycyclic structures from the planar aromatic starting material. Photochemical dearomative cycloadditions have emerged as a particularly useful strategy nih.gov.

[4+2] Cycloaddition: Lewis acid-catalyzed [4+2] cycloadditions between quinoline derivatives (acting as azadienes) and dienophiles like cyclic enol ethers can be used to construct fused quinoline ring systems tandfonline.com.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between quinolines and alkenes, often mediated by photosensitizers, can lead to the formation of cyclobutane rings fused to the quinoline core. These reactions can proceed with high regio- and diastereoselectivity nih.govresearchgate.net.

Table 3: Functionalization of the Quinoline Ring

| Reaction Type | Position(s) of Reactivity | Typical Conditions |

|---|---|---|

| Electrophilic Substitution | C5, C8 (on benzene ring) | Strong Acid (e.g., H₂SO₄/HNO₃) |

| Nucleophilic Substitution | C2, C4 (on pyridine ring) | Nucleophile, requires leaving group |

| Cycloaddition | Varies (e.g., [2+2], [4+2]) | Photochemical or Lewis Acid catalysis |

Intramolecular Rearrangements and Cyclizations

The strategic placement of functional groups on the quinoline scaffold of this compound can facilitate intramolecular reactions, leading to the formation of novel fused heterocyclic systems.

Intramolecular Cyclizations: The functional groups of the title compound, or derivatives thereof, can participate in intramolecular cyclization reactions. For example, if the quinoline ring were to be functionalized with an appropriate group, such as a nitro group, it could be reduced to an amine, which could then react with the ester moiety. The reduction of 4-amino-3-nitro derivatives of quinoline to 3,4-diaminoquinolines, followed by condensation with carbonyl compounds, is a known route to imidazo[4,5-c]quinolines researchgate.net. Similarly, diazotization of 3-(2-aminoaryl)quinolin-2-amines followed by intramolecular cyclization is a strategy to produce tetracyclic 6H-indolo-[2,3-b]quinolines nih.gov.

Rearrangements: Quinoline derivatives are known to undergo various rearrangements. For example, N-acylated 1,2-dihydroquinolines have been shown to rearrange to tertiary carbinols in the presence of organolithium compounds rsc.org. While not directly applicable to the parent compound, this highlights the potential for skeletal rearrangements in suitably modified derivatives. Multicomponent reactions (MCRs) also represent an efficient strategy for the synthesis of diverse quinoline scaffolds, sometimes involving in-situ rearrangements to achieve the final complex molecular architecture rsc.org.

Information regarding "this compound" is not available in the provided search results.

Extensive searches for scholarly articles and scientific data concerning the chemical reactivity, reaction pathways, and mechanistic studies of "this compound" did not yield specific information. The search results primarily contain information on related but structurally distinct quinoline derivatives.

Therefore, the following section on "" could not be generated as per the user's request. Accurate and scientifically verified data for this specific compound, particularly concerning its reaction pathway elucidation and mechanistic studies, is not present in the available search results.

Advanced Spectroscopic and Diffraction Based Structural Characterization of Methyl 2 Hydroxy 2 Quinolin 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the atomic connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of Methyl 2-hydroxy-2-(quinolin-3-yl)acetate provides crucial information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methine proton, the hydroxyl proton, and the methyl ester protons.

The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons on the quinoline ring. Protons H-2 and H-4 often appear as singlets or narrow doublets at lower field due to the influence of the nitrogen atom. The protons on the benzo-fused portion of the ring system (H-5, H-6, H-7, H-8) resonate at slightly higher fields, with their multiplicities determined by their coupling partners.

A key singlet corresponds to the methoxy (B1213986) protons (-OCH₃) of the ester group, typically found in the range of 3.5-4.0 ppm. The methine proton (-CH(OH)-) signal is also a singlet and its chemical shift is influenced by the adjacent hydroxyl and quinoline groups. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet, with its position being dependent on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H | 7.50 - 8.90 | m |

| CH(OH) | ~5.50 | s |

| OH | Variable | br s |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows distinct resonances for each unique carbon atom. The carbonyl carbon of the ester group is typically observed at the lowest field, often in the range of 170-175 ppm.

The carbon atoms of the quinoline ring resonate in the aromatic region (approximately 120-150 ppm). The chemical shifts are influenced by the nitrogen atom and the substituent at the 3-position. The methine carbon (-CH(OH)-) appears at a higher field compared to the aromatic carbons, while the methyl carbon of the ester group (-OCH₃) is found at the highest field, typically around 50-55 ppm.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~172 |

| Quinoline C | 120 - 150 |

| CH(OH) | ~70 |

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on the quinoline ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is essential for unambiguously assigning the resonances of protonated carbons in the ¹³C NMR spectrum. For example, it would link the methine proton signal to the methine carbon signal and each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different fragments of the molecule. For instance, it can show correlations from the methoxy protons to the ester carbonyl carbon, and from the methine proton (H-α) to carbons within the quinoline ring (such as C-3 and C-4), confirming the attachment of the acetate (B1210297) moiety to the quinoline core.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester carbonyl group typically appears as a strong, sharp band around 1730-1750 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups are observed around 2900-3100 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to C-O stretching, C-C stretching in the ring, and various bending vibrations, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the quinoline moiety often give rise to strong signals in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C=O stretch of the ester is observable. Raman spectroscopy can be particularly useful for studying the solid-state form of the compound.

Table 3: Key Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200-3600 (broad) |

| C=O (Ester) | Stretch | 1730-1750 (strong) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=C, C=N (Aromatic) | Stretch | 1450-1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. This is a critical step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is used to analyze the purity of the compound and can provide molecular weight information from the mass spectrum of the eluted peak. Common ionization techniques like Electrospray Ionization (ESI) would likely show a protonated molecular ion peak [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum can provide structural information. For example, a common fragmentation would be the loss of the methoxy group or the entire methoxycarbonyl group.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Computational and Theoretical Investigations of Methyl 2 Hydroxy 2 Quinolin 3 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific DFT studies on Methyl 2-hydroxy-2-(quinolin-3-yl)acetate were found in the available literature. Such studies, were they to be conducted, would typically involve:

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

This analysis would provide insights into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating regions susceptible to electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) highlighting areas prone to nucleophilic attack. The energy gap between HOMO and LUMO would be a key indicator of the molecule's kinetic stability.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. By correlating these theoretical spectra with experimental data, a more precise assignment of vibrational modes can be achieved, aiding in the structural characterization of the compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visualize the electrostatic potential on the electron density surface of this compound. This would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, offering predictions about the molecule's behavior in electrophilic and nucleophilic reactions and its intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations could be employed to study the dynamic behavior of this compound over time. This would allow for the exploration of its conformational landscape, identifying stable conformers and the energy barriers between them. Furthermore, these simulations can provide valuable information about how the molecule interacts with solvents or other molecules.

Computational Approaches to Reaction Mechanism Elucidation

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these approaches could be used to model potential reaction pathways, calculate activation energies, and identify transition states and intermediates, thereby providing a detailed understanding of its reactivity.

Applications of Methyl 2 Hydroxy 2 Quinolin 3 Yl Acetate in Advanced Chemical Research

Role as a Synthetic Intermediate in the Construction of Complex Molecules

The structural features of methyl 2-hydroxy-2-(quinolin-3-yl)acetate make it an excellent starting point for the synthesis of more elaborate molecular architectures. The ester and hydroxyl groups on the acetate (B1210297) side chain are particularly amenable to a variety of chemical modifications.

Research on analogous quinoline-3-carboxylate and acetic acid derivatives demonstrates the synthetic utility of this substitution pattern. For example, the methyl ester group in related 4-hydroxy-2-oxo-quinoline-3-carboxylic acid methyl esters can be readily converted into amides by reacting with various amines in refluxing toluene. mdpi.comnih.gov This transformation is a fundamental step in building libraries of carboxamide derivatives for biological screening.

Furthermore, the entire side chain can be elaborated. In a parallel system, (4-hydroxy-2-methylquinolin-3-yl)acetic acid, the corresponding carboxylic acid of the target compound's analogue, has been converted into its acyl chloride. researchgate.net This highly reactive intermediate serves as a linchpin for constructing a range of complex heterocyclic systems by reacting with various binucleophiles. researchgate.net These reactions showcase how the acetate side chain acts as a handle for appending new molecular fragments.

Table 1: Synthetic Transformations of Related Quinoline-3-yl Acetic Acid/Ester Derivatives

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| (4-hydroxy-2-methylquinolin-3-yl)acetic acid | o-aminobenzenethiol | 2-(quinolin-3-ylmethyl)-1,3-benzothiazole | researchgate.net |

| (4-hydroxy-2-methylquinolin-3-yl)acetic acid | o-phenylenediamine | 2-(quinolin-3-ylmethyl)-benzimidazole | researchgate.net |

| (4-hydroxy-2-methylquinolin-3-yl)acetic acid | o-aminophenol | 2-(quinolin-3-ylmethyl)-benzoxazole | researchgate.net |

| 4-hydroxy-2-oxo-quinoline-3-carboxylic acid methyl ester | Various amines | Quinolinone-3-carboxamides | mdpi.comnih.gov |

This versatility allows chemists to use the quinoline (B57606) acetate core to build complex structures, such as bisquinolines, which are known to possess potent antimalarial activity. researchgate.net A degradation-build-up strategy involving a related ethyl ester at the 3-position has been employed to construct an α-hydroxyacetic acid residue, a key component for synthesizing arylquinolines for HIV integrase projects. nih.gov

Contribution to the Development of Novel Heterocyclic Scaffolds

Beyond serving as a simple building block, the quinoline scaffold itself is a platform for developing novel and complex heterocyclic systems through annulation and cyclization reactions. Derivatives of this compound can be envisioned as precursors for fused polycyclic aromatic systems with unique electronic and biological properties.

A notable example of such a transformation is the cascade radical cyclization of a specially designed quinolone precursor, 4-phenyl-3-(1,1,1-trifluoro-2-hydroxy-3-methylbut-3-en-2-yl)quinolin-2(1H)-one. acs.org This reaction, initiated by an acyl radical, leads to the diastereoselective synthesis of dihydrobenzo[k]phenanthridones, a class of compounds that are otherwise difficult to access. acs.orgacs.org This strategy highlights how a substituent at the 3-position of a quinoline ring can participate in intramolecular cyclizations to build intricate, fused scaffolds.

Similarly, other quinoline derivatives are used to construct novel ring systems. For instance, reactions involving 2-chloroquinoline-3-carbaldehyde (B1585622) with various nucleophiles have been used to create fused pyrano[3,2-c]chromenones and pyrano[4,3-b]pyranones. nih.gov The reactivity of the quinoline core and its substituents is central to these synthetic strategies, which aim to expand the chemical space of nitrogen-containing heterocycles. The quinoline ring itself is well-tolerated in various metal-catalyzed reactions, enabling its incorporation into diverse molecular frameworks through modern synthetic methods. acs.org

Table 2: Examples of Novel Heterocyclic Scaffolds from Quinoline Precursors

| Quinoline Precursor Type | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| CF3-Alkenyl Quinolone | Radical-Promoted Annulation | Dihydrobenzo[k]phenanthridone | acs.orgacs.org |

| 2-Chloroquinoline-3-carbaldehyde | Multicomponent Reaction | Pyrano[3,2-c]chromenone | nih.gov |

| 8-Hydroxyquinoline | Knoevenagel Condensation/Cyclization | 4-Aryl-pyrano[3,2-h]quinoline | mdpi.com |

Exploration in Materials Science Research (e.g., Photophysical Properties, Fluorescence Sensing)

Quinoline derivatives are widely recognized for their interesting photophysical properties and have been extensively used in the development of fluorescent materials and chemosensors. koreascience.kr The quinoline ring acts as a fluorophore whose emission properties can be finely tuned by the nature and position of its substituents. The hydroxyl and ester groups in this compound provide potential coordination sites for metal ions, making it a candidate for applications in fluorescence sensing.

The principle of fluorescence sensing often relies on processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). The binding of a metal ion to a sensor molecule can modulate these processes, leading to a detectable change in fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). nih.gov

Studies on related 2-(2'-hydroxyphenyl)quinoline derivatives have demonstrated their utility as chemosensors for various metal cations. koreascience.kr These molecules exhibit significant changes in their fluorescent emission upon binding with transition metals. For example, a benzoate (B1203000) derivative of 2-(2'-hydroxyphenyl)quinoline was found to be weakly fluorescent on its own but showed enhanced fluorescence upon binding with metal cations, particularly Hg²⁺, due to the blocking of a radiationless decay pathway. koreascience.kr This ratiometric and enhanced fluorescence response is highly desirable for quantitative sensing applications.

Table 3: Photophysical Data for a Related Quinoline-Based Fluorescent Sensor

| Sensor Molecule | Analyte (Metal Ion) | Binding Constant (K) | Emission Change | Reference |

|---|---|---|---|---|

| Benzoate derivative of 2-(2'-hydroxyphenyl)quinoline | Hg²⁺ | High | Enhanced Emission at 456 nm | koreascience.kr |

| Benzoate derivative of 2-(2'-hydroxyphenyl)quinoline | Cu²⁺ | Moderate | Enhanced Emission | koreascience.kr |

| Benzoate derivative of 2-(2'-hydroxyphenyl)quinoline | Pb²⁺ | Moderate | Enhanced Emission | koreascience.kr |

While the specific photophysical properties of this compound have not been extensively reported, the established behavior of analogous quinoline structures suggests its potential for similar applications in the design of new fluorescent materials and sensors. koreascience.krresearchgate.net

Catalyst Development and Methodological Advancements in Organic Synthesis

The quinoline framework is not only a target for synthesis but also a component in the development of new synthetic methodologies and catalysts. The stability and electronic properties of the quinoline ring make it a suitable ligand or scaffold in catalysis.

Recent advancements in organic synthesis focus on environmentally benign methods, such as visible-light photocatalysis. In one such development, 4-substituted hydroxyalkyl quinolines were synthesized by treating quinoline with carboxylic acids using a catalytic amount of an iron(III) chloride–phenanthroline complex under blue LED irradiation. mdpi.com This method represents a cleaner alternative for the direct alkylation of heterocyclic systems. The success of this reaction underscores the utility of the quinoline core in pioneering novel synthetic protocols.

Furthermore, the regioselectivity of reactions on quinoline derivatives is a subject of intense study, aiming to provide reliable methods for creating focused combinatorial libraries for drug discovery. For instance, investigations into the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been conducted to precisely control the site of methylation (S-, O-, or N-alkylation). mdpi.com Such fundamental studies on the reactivity of functionalized quinolines are crucial for advancing synthetic organic chemistry, allowing for the predictable and efficient construction of target molecules. The inherent reactivity of the quinoline nucleus and its derivatives thus continues to drive methodological advancements in the field.

Q & A

What are the standard synthetic routes for Methyl 2-hydroxy-2-(quinolin-3-yl)acetate, and how are stereochemical impurities addressed?

Level: Basic

Answer:

The synthesis typically involves condensation between quinoline-3-carbaldehyde derivatives and methyl glycolate precursors under basic conditions. Key steps include:

- Aldol Condensation: Quinoline-3-carbaldehyde reacts with methyl glycolate in the presence of a base (e.g., NaOH) to form the α-hydroxy ester intermediate .

- Stereochemical Control: Racemic mixtures are common due to the chiral center at the hydroxyacetate moiety. Chiral stationary-phase chromatography (e.g., Chiralpak IA column) is employed for enantiomeric separation, with retention times () and optical rotation ([α]) used to confirm stereochemistry .

- Purification: Recrystallization from ethanol or ethyl acetate removes unreacted starting materials and byproducts .

How can conflicting NMR data for this compound be resolved during structural elucidation?

Level: Advanced

Answer:

Discrepancies in NMR assignments (e.g., hydroxy proton integration or quinoline ring coupling constants) arise due to dynamic equilibria (tautomerism) or solvent effects. Resolution strategies include:

- Variable Temperature NMR: Low-temperature experiments (e.g., 233 K) slow tautomerization, stabilizing distinct conformers for clearer peak assignment .

- COSY and NOESY: 2D NMR techniques map H-H coupling and spatial proximity to confirm quinoline ring substitution patterns .

- X-ray Crystallography: Single-crystal analysis provides definitive bond angles and torsional data, resolving ambiguities in planar structures .

What advanced computational methods validate the conformational stability of this compound?

Level: Advanced

Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) assess stability:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) basis sets to predict intramolecular hydrogen bonding between the hydroxy group and quinoline nitrogen, stabilizing the syn conformation .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvation in ethanol or DMSO, correlating with experimental solubility () and partition coefficients .

- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes) by analyzing steric clashes and electrostatic complementarity .

How is X-ray crystallography applied to resolve hydrogen-bonding networks in this compound derivatives?

Level: Advanced

Answer:

Crystal structure refinement via SHELXL ( ) identifies hydrogen-bonding motifs critical for packing stability:

- Hydrogen Bond Analysis: N–H···O and O–H···O interactions between the hydroxyacetate moiety and adjacent quinoline rings are mapped using ORTEP for anisotropic displacement ellipsoids .

- Twinned Data Refinement: For crystals with pseudo-merohedral twinning, the TWIN command in SHELXL refines twin laws and partition factors, improving R1 values to <0.05 .

- Validation Tools: PLATON checks for missed symmetry and validates hydrogen-bond geometries against Cambridge Structural Database (CSD) benchmarks .

What methodologies optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

Level: Advanced

Answer:

High ee (>95%) is achieved via:

- Chiral Auxiliaries: Use of (R)- or (S)-BINOL-derived catalysts in Mitsunobu reactions to invert configuration at the hydroxy center .

- Kinetic Resolution: Lipase-catalyzed transesterification selectively acylates one enantiomer, leaving the desired (R)- or (S)-isomer unreacted .

- Chiral HPLC: Preparative-scale separation on Daicel Chiralpak columns with hexane/isopropanol gradients, monitored by polarimetry .

How do structural modifications at the quinoline-3-yl group affect the compound’s bioactivity?

Level: Advanced

Answer:

SAR studies reveal:

- Electron-Withdrawing Substituents: Nitro or trifluoromethyl groups at C-6 enhance antimicrobial activity by increasing membrane permeability (logP ~2.5) .

- Hydrogen Bond Donors: Hydroxy or amino groups at C-8 improve binding to kinase targets (e.g., EGFR) with IC values <1 μM .

- Quinoline Ring Expansion: Replacing quinoline with isoquinoline reduces cytotoxicity (CC >100 μM) but lowers solubility .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Level: Basic

Answer:

Critical issues include:

- Byproduct Formation: Over-esterification at the hydroxy group is minimized by stoichiometric control (1:1 aldehyde:glycolate ratio) and low-temperature (-10°C) reaction conditions .

- Purification: Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes dimeric byproducts, with TLC monitoring ( ~0.4) .

- Stability: Lyophilization under argon prevents hydrolysis of the ester moiety during long-term storage .

How do solvent polarity and pH influence the compound’s stability in aqueous formulations?

Level: Advanced

Answer:

- pH-Dependent Hydrolysis: The ester bond hydrolyzes rapidly at pH >7 (t <24 h), forming 2-hydroxy-2-(quinolin-3-yl)acetic acid. Buffers (pH 4-6) stabilize the compound .

- Co-Solvents: Ethanol (20% v/v) or PEG-400 increases solubility (>50 mg/mL) while slowing degradation .

- Accelerated Stability Studies: HPLC-MS at 40°C/75% RH identifies degradation products (e.g., quinoline-3-carboxylic acid) for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.